1-(Tetrahydro-2H-thiopyran-4-yl)piperazine dihydrochloride 1-(Tetrahydro-2H-thiopyran-4-yl)piperazine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 914654-77-6
VCID: VC2677183
InChI: InChI=1S/C9H18N2S.2ClH/c1-7-12-8-2-9(1)11-5-3-10-4-6-11;;/h9-10H,1-8H2;2*1H
SMILES: C1CSCCC1N2CCNCC2.Cl.Cl
Molecular Formula: C9H20Cl2N2S
Molecular Weight: 259.24 g/mol

1-(Tetrahydro-2H-thiopyran-4-yl)piperazine dihydrochloride

CAS No.: 914654-77-6

Cat. No.: VC2677183

Molecular Formula: C9H20Cl2N2S

Molecular Weight: 259.24 g/mol

* For research use only. Not for human or veterinary use.

1-(Tetrahydro-2H-thiopyran-4-yl)piperazine dihydrochloride - 914654-77-6

Specification

CAS No. 914654-77-6
Molecular Formula C9H20Cl2N2S
Molecular Weight 259.24 g/mol
IUPAC Name 1-(thian-4-yl)piperazine;dihydrochloride
Standard InChI InChI=1S/C9H18N2S.2ClH/c1-7-12-8-2-9(1)11-5-3-10-4-6-11;;/h9-10H,1-8H2;2*1H
Standard InChI Key LCAKJBDYQNCARY-UHFFFAOYSA-N
SMILES C1CSCCC1N2CCNCC2.Cl.Cl
Canonical SMILES C1CSCCC1N2CCNCC2.Cl.Cl

Introduction

Basic Chemical Information and Properties

1-(Tetrahydro-2H-thiopyran-4-yl)piperazine dihydrochloride is a piperazine derivative featuring a tetrahydrothiopyran moiety attached to a piperazine ring. This structural arrangement contributes to its unique properties and potential applications in medicinal chemistry. The compound is classified as a heterocyclic compound with two nitrogen atoms in the piperazine ring and one sulfur atom in the tetrahydrothiopyran ring.

The key chemical and physical properties of this compound are summarized in the following table:

PropertyValue
CAS Number914654-77-6
Molecular FormulaC9H20Cl2N2S
Molecular Weight259.24 g/mol
Physical StateSolid
Hazard ClassificationIrritant
MDL NumberMFCD13857366

The molecule's structure consists of a six-membered piperazine ring (containing two nitrogen atoms at positions 1 and 4) connected to a tetrahydrothiopyran ring (a six-membered ring containing one sulfur atom). The compound exists as a dihydrochloride salt, which enhances its water solubility compared to the free base form .

Synthesis Methodology

The synthesis of 1-(Tetrahydro-2H-thiopyran-4-yl)piperazine dihydrochloride typically involves a reaction between piperazine and tetrahydrothiophene derivatives under controlled conditions. While specific synthetic routes may vary, the general approach includes several key steps carried out under carefully controlled reaction parameters including temperature, solvent selection, and reaction duration.

A typical synthetic pathway might include:

  • Preparation of an appropriately functionalized tetrahydrothiopyran intermediate

  • Nucleophilic substitution reaction with piperazine

  • Formation of the dihydrochloride salt using hydrogen chloride

  • Purification procedures including recrystallization and/or chromatography

These synthetic methods are often detailed in specialized chemical literature and patents, with specific conditions optimized to enhance yield and purity.

Structural Comparison with Related Compounds

Understanding the significance of 1-(Tetrahydro-2H-thiopyran-4-yl)piperazine dihydrochloride is enhanced by comparing it with structurally related compounds:

CompoundMolecular FormulaKey Structural DifferencesPotential Implications
1-(Tetrahydro-2H-thiopyran-4-yl)piperazine dihydrochlorideC9H20Cl2N2SReference compoundBaseline for comparison
1-((tetrahydro-2H-thiopyran-4-yl)(thiophen-2-yl)methyl)piperazine dihydrochlorideC14H24Cl2N2S2Additional thiophen-2-yl group and methyl linkerIncreased lipophilicity; potentially different receptor binding profile
(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(3-(methylthio)phenyl)methanoneC17H24N2O3S2Oxidized sulfur (sulfone) and additional (3-methylthio)phenyl)methanone groupIncreased polarity; potentially different metabolic stability
1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinamine dihydrochloride hydrateC10H20N2S·2HCl·H2OPiperidinamine instead of piperazine; includes water of crystallizationDifferent basicity profile; potentially altered solubility

These structural variations can significantly influence physicochemical properties, receptor binding affinities, and biological activities, highlighting the importance of precise structural features in determining a compound's behavior in biological systems.

Future Research Directions

Based on the current understanding of 1-(Tetrahydro-2H-thiopyran-4-yl)piperazine dihydrochloride and related compounds, several promising research directions emerge:

  • Detailed Pharmacological Profiling: Comprehensive receptor binding studies and functional assays to fully characterize its activity across multiple biological targets

  • Medicinal Chemistry Optimization: Systematic structural modifications to enhance potency, selectivity, or pharmacokinetic properties

  • Therapeutic Potential Investigation: Evaluation in preclinical models of neurological, psychiatric, or metabolic disorders based on its structural relationship to bioactive compounds

  • Drug Delivery Applications: Exploration of its potential as a component in drug delivery systems or prodrug approaches

The unique structural features of 1-(Tetrahydro-2H-thiopyran-4-yl)piperazine dihydrochloride make it particularly interesting for investigations at the intersection of heterocyclic chemistry and neuropharmacology .

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